Cas no 35457-80-8 (Midecamycin)

Midecamycin is a macrolide antibiotic derived from Streptomyces mycarofaciens, primarily used to treat bacterial infections caused by Gram-positive and some Gram-negative pathogens. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Midecamycin exhibits efficacy against respiratory tract infections, skin infections, and other conditions caused by susceptible organisms. A key advantage is its relatively mild gastrointestinal side-effect profile compared to other macrolides, making it a suitable option for patients with sensitivity to erythromycin or related antibiotics. It is also noted for its stability in acidic environments, enhancing oral bioavailability. Midecamycin is metabolized in the liver and excreted primarily in bile.
Midecamycin structure
Midecamycin structure
商品名:Midecamycin
CAS番号:35457-80-8
MF:C41H67NO15
メガワット:813.9684
MDL:MFCD00865000
CID:89156
PubChem ID:165941414

Midecamycin 化学的及び物理的性質

名前と識別子

    • MIDECAMYCIN
    • antibioticsf837
    • antibioticsf837a1
    • antibioticyl704b1
    • espinomycina
    • leucomycinv,3,4(supb)-dipropanoate
    • medemycin
    • midecamycina(sub1)
    • LEUCOMYCIN V 3,4(B)-DIPROPIONATE
    • Mydecamycin
    • Antibiotic SF-837
    • SF-837
    • Midecamycin), Antibiotic for Culture Media Use Only
    • Medemycin A1
    • Macropen
    • Tox21_110635
    • Turimycin P(sub 3)
    • Z2583154301
    • MIDECAMYCIN [JAN]
    • MIDECAMYCIN A1 [MI]
    • Medemycin (TN)
    • Myoxam
    • CCG-270507
    • YL 704 B1
    • Midecamycin A(sub 1)
    • DB13456
    • 7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4',4'-dipropionate (ester)
    • (4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-(((2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-(((2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-(propionyloxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-4-yl propionate
    • MIDECAMYCIN [WHO-DD]
    • N34Z0Y5UH7
    • Midecamycin (>85%)
    • AKOS022185298
    • Midecamicina [INN-Spanish]
    • Espinomycin A
    • CHEMBL444963
    • Midecamycin,(S)
    • MIDECAMYCIN [MART.]
    • NS00029862
    • Midecamicina
    • 7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4',4''-dipropionate (ester)
    • Normicina
    • Mydecamycin A1
    • 35457-80-8
    • UNII-N34Z0Y5UH7
    • SF 837
    • CS-5909
    • D01339
    • NSC 154011
    • Midecamycin [INN:DCF:JAN]
    • Antibiotic SF 837 A1
    • HY-B1908
    • Madecacine
    • Midecamycine
    • W-106669
    • NCGC00016830-01
    • Leucomycin V, 3,4B-dipropanoate
    • Midecamycine [INN-French]
    • Macro-Dil
    • Q2636110
    • Antibiotic SF 837
    • SCHEMBL141581
    • MIDECAMYCIN [INN]
    • Leucomycin V, 3,4(sup B)-dipropanoate
    • Antibiotic YL 704 B1
    • CAS-35457-80-8
    • Platenomycin B1
    • Espinomycin A;Medecamycin A1;Platenomycin B1;Rubimycin;Turimycin P3
    • DTXCID3025463
    • Momicine
    • s5560
    • NSC-154011
    • CHEBI:31845
    • Midecamycinum [INN-Latin]
    • Midecamycin A1
    • EINECS 252-578-0
    • Midecamycinum
    • Turimycin P3
    • Midecamycin (JP17/INN)
    • H10500
    • DTXSID5045463
    • Rubimycin
    • Medecamycin A1
    • YL 704B1
    • Aboren
    • Antibiotic YL 704B1
    • SF 837A1
    • Antibiotic SF 837A1
    • Midecin
    • (2R,3R,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate
    • AKOS037653245
    • SCHEMBL1650795
    • DMUAPQTXSSNEDD-QALJCMCCSA-N
    • SBI-0654118.0001
    • [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
    • BRD-K68822425-001-01-6
    • [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-dimethylamino-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate
    • Midecamycin (JP18/INN)
    • GTPL13158
    • Midecamycin
    • MDL: MFCD00865000
    • インチ: 1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25?,26?,27+,28+,29-,33-,34?,35?,36-,37+,38+,39+,40+,41?/m1/s1
    • InChIKey: DMUAPQTXSSNEDD-JCOBOXIMSA-N
    • ほほえんだ: O([C@]1([H])C([H])([H])C(C([H])([H])[H])([C@]([H])(C([H])(C([H])([H])[H])O1)OC(C([H])([H])C([H])([H])[H])=O)O[H])[C@]1([H])C([H])(C([H])([H])[H])O[C@]([H])(C([H])(C1([H])N(C([H])([H])[H])C([H])([H])[H])O[H])O[C@]1([H])[C@]([H])([C@@]([H])(C([H])([H])C(=O)O[C@]([H])(C([H])([H])[H])C([H])([H])C([H])=C([H])C([H])=C([H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C([H])=O)O[H])OC(C([H])([H])C([H])([H])[H])=O)OC([H])([H])[H] |c:83,87|

計算された属性

  • せいみつぶんしりょう: 813.45100
  • どういたいしつりょう: 813.451
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 16
  • 重原子数: 57
  • 回転可能化学結合数: 14
  • 複雑さ: 1360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 9
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 206
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: 白色または白色の結晶粉末
  • 密度みつど: 1.1651 (rough estimate)
  • ゆうかいてん: 155℃ -156℃
  • ふってん: 874°C at 760 mmHg
  • フラッシュポイント: 482.4°C
  • 屈折率: 1.6220 (estimate)
  • ようかいど: 生物体外In Vitro:DMSO溶解度≥ 36 mg/mL(44.23 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • すいようせい: Soluble in methanol or ethanol. Insoluble in water
  • PSA: 206.05000
  • LogP: 2.76740
  • ひせんこうど: D23 -67° (c = 1 in ethanol)
  • ようかいせい: 未確定
  • 酸性度係数(pKa): 6.9 in 50% aq ethanol

Midecamycin セキュリティ情報

Midecamycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21702514-2.5g
(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate
35457-80-8 95%
2.5g
$40.0 2023-09-16
ChemScence
CS-5909-100mg
Midecamycin
35457-80-8 >98.0%
100mg
$108.0 2022-04-27
Biosynth
AM16806-2 g
Midecamycin
35457-80-8
2g
$629.56 2023-01-05
Key Organics Ltd
GS-6034-10MG
Mydecamycin
35457-80-8 >95%
10mg
£51.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DB268-20mg
Midecamycin
35457-80-8 95+%
20mg
301.0CNY 2021-07-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5037-25 mg
Midecamycin
35457-80-8 98.00%
25mg
¥410.00 2022-04-26
eNovation Chemicals LLC
Y1052690-5g
Midecamycin
35457-80-8 98%
5g
$328 2024-07-28
Enamine
EN300-21702514-0.1g
(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate
35457-80-8 95%
0.1g
$19.0 2023-09-16
Key Organics Ltd
GS-6034-5MG
Mydecamycin
35457-80-8 >95%
5mg
£42.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-295482A-100 mg
Midecamycin,
35457-80-8
100MG
¥1,128.00 2023-07-10

Midecamycin 関連文献

関連分類

Midecamycinに関する追加情報

Comprehensive Overview of Midecamycin (CAS No. 35457-80-8): Mechanism, Applications, and Modern Relevance

Midecamycin, a macrolide antibiotic with the CAS number 35457-80-8, has been a subject of interest in both clinical and pharmaceutical research. Known for its broad-spectrum antibacterial properties, this compound is particularly effective against Gram-positive bacteria and some atypical pathogens. Its molecular structure, characterized by a 16-membered lactone ring, distinguishes it from other macrolides like erythromycin or azithromycin, offering unique pharmacokinetic advantages such as reduced gastrointestinal side effects.

In recent years, the rise of antibiotic resistance has made Midecamycin a focal point in discussions about alternative therapies. Searches for "Midecamycin vs. newer macrolides" or "35457-80-8 solubility and stability" reflect growing curiosity about its comparative efficacy and formulation challenges. Researchers emphasize its role in treating respiratory tract infections, especially in regions where bacterial resistance to first-line antibiotics is prevalent. The compound’s ability to inhibit protein synthesis by binding to the 50S ribosomal subunit remains a key area of study.

From an industrial perspective, Midecamycin (CAS 35457-80-8) is synthesized through a multi-step fermentation process involving Streptomyces mycarofaciens. Optimizing yield and purity is critical, as highlighted by queries like "Midecamycin production optimization" or "35457-80-8 synthesis pathways." Advances in biotechnology, such as CRISPR-based strain engineering, are being explored to enhance production efficiency—a topic trending in pharmaceutical manufacturing forums.

Patient-centric concerns also drive searches for "Midecamycin side effects" and "drug interactions with 35457-80-8." While generally well-tolerated, its metabolization via cytochrome P450 enzymes warrants caution when co-administered with certain antifungals or statins. This underscores the importance of pharmacovigilance in post-marketing surveillance, aligning with global efforts to promote antibiotic stewardship.

Environmental impact is another emerging theme. Studies on the biodegradability of Midecamycin (CAS 35457-80-8) address queries like "ecological effects of macrolide antibiotics." Its persistence in water systems and potential to disrupt microbial ecosystems have spurred research into advanced oxidation processes for wastewater treatment—a niche yet rapidly evolving field.

In conclusion, Midecamycin exemplifies the intersection of traditional antibiotic utility and contemporary scientific inquiry. Whether investigating its "mechanism of action" or exploring "35457-80-8 formulation innovations," stakeholders across academia and industry continue to uncover new dimensions of this versatile compound. Its legacy as a therapeutic agent, coupled with modern applications, ensures its relevance in an era demanding both efficacy and sustainability.

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